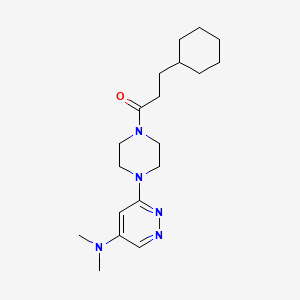

4-Methyl-2-(phenylsulfanyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-(phenylsulfanyl)benzonitrile” is a chemical compound with the molecular formula C14H11NS . It has a molecular weight of 225.31 .

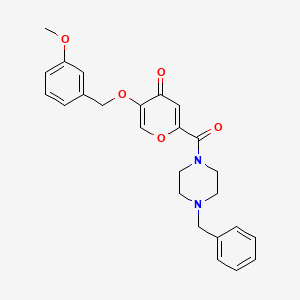

Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(phenylsulfanyl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a phenylsulfanyl group (a phenyl ring attached to a sulfur atom), which is further attached to a methyl group .Scientific Research Applications

Chemical Synthesis and Catalysis

- Rhodium(III)-Catalyzed Cyanation : 4-Methyl-2-(phenylsulfanyl)benzonitrile has been utilized in the synthesis of 2-(Alkylamino)benzonitriles through a rhodium-catalyzed cyanation process. This method highlights the compound's role in facilitating the direct cyanation of the aromatic C-H bond, showcasing its utility in complex chemical syntheses (J. Dong et al., 2015).

Material Science

- High Voltage Lithium Ion Battery : The compound's derivative, 4-(Trifluoromethyl)-benzonitrile, has been reported as a novel electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This application underlines the compound's potential in enhancing energy storage solutions (Wenna Huang et al., 2014).

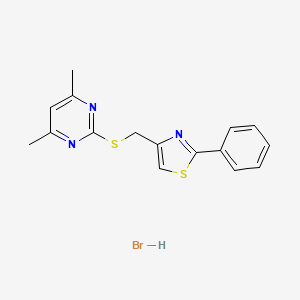

Pharmacology and Biochemistry

- Antitumor Activity : A new thiazole–pyridine anchored NNN donor and its cobalt(II) complex have been synthesized from a reaction involving 4-(2-bromoacetyl)benzonitrile, demonstrating potent antitumor activity against U937 cancer cells. This highlights the compound's role in developing novel anticancer agents (Pradip K. Bera et al., 2021).

Environmental Chemistry

- Microbially Mediated Abiotic Formation : The compound has been studied in the context of microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification. This research provides insights into the environmental fate of pharmaceuticals and the potential for microbial communities to influence the transformation of chemical compounds in the environment (K. Nödler et al., 2012).

Polymer Science

- Polymer Solar Cells : A perfluorinated compound related to 4-Methyl-2-(phenylsulfanyl)benzonitrile, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells, enhancing power conversion efficiency. This application underscores the potential of such compounds in improving the performance of renewable energy technologies (Seonju Jeong et al., 2011).

properties

IUPAC Name |

4-methyl-2-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPCPKAHVMDZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(phenylsulfanyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)